Higher Computed Lipophilicity (XLogP3) vs. Raspberry Ketone Indicates Distinct Membrane Partitioning and ADME Behaviour
4‑(4‑Hydroxy‑3,5‑dimethylphenyl)but‑3‑en‑2‑one exhibits a computed XLogP3 of 2.4, whereas raspberry ketone (4‑(4‑hydroxyphenyl)butan‑2‑one) has a computed XLogP3 of 1.5 [REFS‑1][REFS‑2]. The calculated ΔXLogP3 of +0.9 corresponds to an approximately eight‑fold increase in the octanol‑water partition coefficient, implying substantially greater membrane permeability potential for the dimethyl‑substituted enone. This difference cannot be captured by simply extrapolating from raspberry ketone and must be accounted for when selecting a compound for cellular or in‑vivo models.
| Evidence Dimension | Computed logP (XLogP3) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | Raspberry ketone (CID 21648): XLogP3 = 1.5 |
| Quantified Difference | ΔXLogP3 = +0.9 (≈ 8‑fold higher partition coefficient) |
| Conditions | XLogP3 algorithm v3.0, PubChem computed property; values are predicted, not experimentally measured. |
Why This Matters
A 0.9‑unit higher logP is well above the threshold that influences membrane permeability and non‑specific binding; procurement of a higher‑lipophilicity compound is critical for applications where cellular uptake or blood‑brain barrier penetration is desired.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 10261921, 4‑(4‑Hydroxy‑3,5‑dimethylphenyl)but‑3‑en‑2‑one. https://pubchem.ncbi.nlm.nih.gov/compound/10261921. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 21648, Raspberry ketone. https://pubchem.ncbi.nlm.nih.gov/compound/21648. View Source
